1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-
Overview
Description
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is a complex organic compound characterized by its unique cyclic structure incorporating multiple oxygen atoms and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tetraoxacyclododecino ring system. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Cyclization: The quinoline derivative undergoes cyclization with appropriate diols under acidic or basic conditions to form the tetraoxacyclododecino ring.
Oxidation and Reduction Steps: These steps are necessary to introduce the desired functional groups and achieve the final hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or at activated positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxacyclododecane: A simpler analog without the quinoline moiety, used in similar applications but with different reactivity.
Quinoline: The parent compound of the quinoline moiety, widely studied for its biological activities.
Cyclodextrins: Cyclic oligosaccharides with similar cyclic structures, used in drug delivery and materials science.
Uniqueness
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro- is unique due to its combination of a quinoline core with a tetraoxacyclododecino ring system, providing a distinct set of chemical properties and reactivities not found in simpler analogs.
Properties
IUPAC Name |
2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWZZBZYPCAKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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